molecular formula C19H20N2O4 B3941226 N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(2-methylphenyl)ethanediamide

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(2-methylphenyl)ethanediamide

Cat. No.: B3941226
M. Wt: 340.4 g/mol
InChI Key: ISJDXNGQXNOYRG-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N’-(2-methylphenyl)ethanediamide is a complex organic compound that features a benzodioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N’-(2-methylphenyl)ethanediamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with ethylenediamine and 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as lithium hydride in N,N-dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N’-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N’-(2-methylphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N’-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N’-(2-methylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-N-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12-7-3-4-8-14(12)21-19(23)18(22)20-13(2)17-11-24-15-9-5-6-10-16(15)25-17/h3-10,13,17H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJDXNGQXNOYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NC(C)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(2-methylphenyl)ethanediamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(2-methylphenyl)ethanediamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(2-methylphenyl)ethanediamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(2-methylphenyl)ethanediamide
Reactant of Route 5
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(2-methylphenyl)ethanediamide
Reactant of Route 6
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(2-methylphenyl)ethanediamide

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